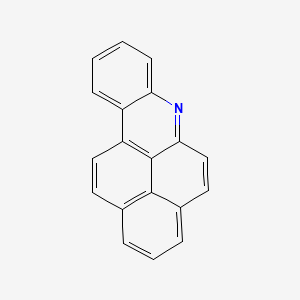
2-Pyridinamine, N-cyclooctyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, N-cyclooctyl-5-nitro- is an organic compound with the molecular formula C13H19N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a nitro group at the 5-position, and a cyclooctyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-cyclooctyl-5-nitro- typically involves the nitration of 2-aminopyridine followed by the introduction of the cyclooctyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The cyclooctyl group can be introduced via nucleophilic substitution reactions using cyclooctyl halides under basic conditions. The reaction conditions are optimized to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, N-cyclooctyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-pyridinamine derivatives.
Reduction: Formation of 2-aminopyridine derivatives.
Substitution: Formation of N-substituted pyridinamine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinamine, N-cyclooctyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, N-cyclooctyl-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclooctyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitropyridine: Similar structure but lacks the cyclooctyl group.
5-Nitro-2-(n-propylamino)pyridine: Similar nitro and amino groups but with a different alkyl substituent.
Uniqueness
2-Pyridinamine, N-cyclooctyl-5-nitro- is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
108203-17-4 |
|---|---|
Fórmula molecular |
C13H19N3O2 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-cyclooctyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C13H19N3O2/c17-16(18)12-8-9-13(14-10-12)15-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,14,15) |
Clave InChI |
HCDCUCIGHWMYFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


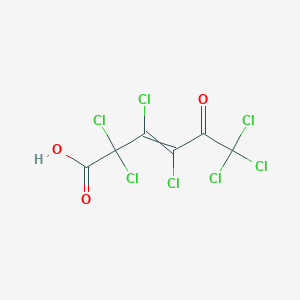
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

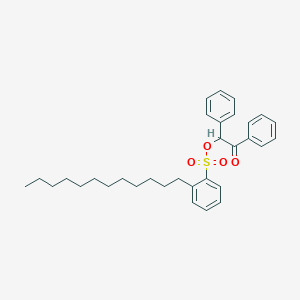
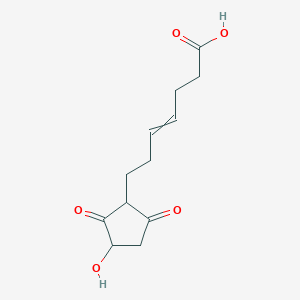


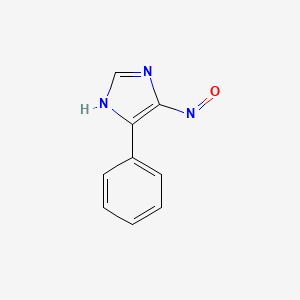

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
